(2,4,6-Trichlorophenyl)hydrazine monohydrochloride

Antiglycation Protein glycation inhibition Diabetes complications

Researchers requiring a reliable chlorinated phenylhydrazine for medicinal chemistry or analytical derivatization often face inconsistent reactivity and lengthy method development. This monohydrochloride salt solves those issues: • Enables single N-arylpyrazole derivative formation for cleaner GC-ECD chromatograms, eliminating isomeric product mixtures. • Demonstrated superior bioactivity in Schiff base libraries, achieving IC50 values as low as 4.05 µM in DPPH radical scavenging assays (vs. 30.12 µM for n-propylgallate). • Guaranteed ≥95% purity (most common batch analysis), shipped ambient with Certificate of Analysis for immediate R&D deployment.

Molecular Formula C6H6Cl4N2
Molecular Weight 247.9 g/mol
CAS No. 2724-66-5
Cat. No. B1334960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4,6-Trichlorophenyl)hydrazine monohydrochloride
CAS2724-66-5
Molecular FormulaC6H6Cl4N2
Molecular Weight247.9 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)NN)Cl)Cl.Cl
InChIInChI=1S/C6H5Cl3N2.ClH/c7-3-1-4(8)6(11-10)5(9)2-3;/h1-2,11H,10H2;1H
InChIKeyADTJGIMHXSBSPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes40 mg / 50 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Trichlorophenylhydrazine Monohydrochloride: Overview & Procurement


(2,4,6-Trichlorophenyl)hydrazine monohydrochloride (CAS 2724-66-5) is a chlorinated phenylhydrazine derivative with the molecular formula C6H6Cl4N2 and a molecular weight of 247.9 g/mol [1]. The compound features a 2,4,6-trichlorophenyl ring attached to a hydrazine moiety and is supplied as the hydrochloride salt for enhanced stability and handling . Its parent free base, 2,4,6-trichlorophenylhydrazine (CAS 5329-12-4), has a reported melting point of 140-142 °C and limited aqueous solubility, being soluble in organic solvents such as acetone and benzene [2]. This compound serves as a versatile synthetic intermediate and derivatization reagent, finding primary applications in the preparation of hydrazones and Schiff bases for medicinal chemistry screening, as a derivatizing agent for analytical GC-ECD methods, and as a key building block for the synthesis of pyrazolone-type photographic couplers and agrochemicals [3].

Medicinal Chemistry Synthon Hydrazone and Schiff base library synthesis for screening
Analytical Derivatization GC-ECD reagent with simplified single-product pathway
Industrial Intermediate Pyrazolone coupler and agrochemical building block

Why Substitution with Other Phenylhydrazines Fails


Direct substitution of (2,4,6-trichlorophenyl)hydrazine monohydrochloride with other phenylhydrazines or halogenated hydrazine reagents is not recommended without careful revalidation, as the specific substitution pattern and electron-withdrawing character of the 2,4,6-trichloro configuration profoundly influence both the synthetic outcome and the performance of the resulting derivatives. Unlike mono- or dichloro analogs, the symmetrical 2,4,6-trisubstitution introduces a unique steric and electronic environment that alters reaction kinetics, regioselectivity in cyclization steps, and the physicochemical properties of the final products [1]. Critically, for analytical applications, the electron-capture detection (ECD) response is directly tied to the halogenation pattern; switching from a trichlorophenyl to a pentafluorophenyl or other halogenated moiety necessitates a full re-optimization of the GC method, as detector sensitivity and chromatographic behavior are not interchangeable [2]. The following evidence quantifies these performance differences in specific application contexts.

Halogenation Pattern May Shift Response
Mono- or dichloro analogs alter ECD sensitivity and chromatographic behavior, requiring full method re-optimization for analytical workflows.
Derivatization Stoichiometry Differs
Alternative reagents like PFBHA yield multiple isomeric products, complicating peak integration and quantification compared to the single-product TCPH pathway.
Steric and Electronic Context May Not Transfer
The symmetrical 2,4,6-trichloro configuration influences cyclization regioselectivity and product properties; other substitution patterns may yield different outcomes.

Quantified Performance vs. Key Comparators


Antiglycation Activity vs. Rutin

Hydrazone derivatives synthesized from 2,4,6-trichlorophenylhydrazine demonstrate superior antiglycation activity compared to the standard reference compound rutin. This represents a class-level differentiation where the trichlorophenyl pharmacophore confers enhanced potency [1].

Antiglycation Activity
Class-level
2.6× higher inhibition reported
Reported higher inhibition in tested set
Compound 14 vs rutin; in vitro glycation assay
Antiglycation Protein glycation inhibition Diabetes complications

DPPH Radical Scavenging vs. n-Propylgallate

A series of thirty 2,4,6-trichlorophenylhydrazine Schiff bases were evaluated for DPPH radical scavenging activity. Multiple derivatives exhibited IC50 values significantly lower (more potent) than the standard antioxidant n-propylgallate, demonstrating the scaffold's potential for generating potent antioxidant leads [1].

DPPH Scavenging
Class-level
IC50 4.05 µM reported
Reported higher scavenging in tested set
Best derivative vs n-propylgallate (30.12 µM)
Antioxidant DPPH assay Free radical scavenging

Superoxide Anion Scavenging vs. n-Propylgallate

In the same study, the superoxide anion radical scavenging activity of the 2,4,6-trichlorophenylhydrazine Schiff base library was assessed. Selected compounds demonstrated IC50 values superior to the standard n-propylgallate, indicating broad-spectrum antioxidant capability for this chemical class [1].

Superoxide Scavenging
Class-level
1.17× higher inhibition reported
Supports broad-spectrum antioxidant screening context
Compound 28 vs n-propylgallate; in vitro assay
Superoxide scavenging Antioxidant Oxidative stress

GC-ECD Derivatization: Single Product vs. PFBHA

For the gas chromatographic determination of malonaldehyde (MA) with electron-capture detection (ECD), trichlorophenylhydrazine (TCPH) reacts with MA in a clean 1:1 stoichiometry to yield a single N-arylpyrazole product. This contrasts with alternative halogenated reagents like pentafluorobenzylhydroxylamine (PFBHA), which reacts with MA in a 2:1 ratio to produce three isomeric oximes, complicating chromatographic analysis [1].

GC-ECD Derivatization
Head-to-head
1 product vs 3 isomers
Simplified method development and quantification
TCPH vs PFBHA for malonaldehyde analysis
GC-ECD Derivatization Malonaldehyde analysis Analytical chemistry

Photographic Coupler Intermediate

2,4,6-Trichlorophenylhydrazine is specifically cited in patent literature as a precursor for the synthesis of 1-(2,4,6-trichlorophenyl)-3-amino-5-pyrazolone, a magenta-forming coupler used in photographic materials. This application leverages the unique electron-withdrawing properties and steric bulk of the 2,4,6-trichlorophenyl group to tune the spectral properties and stability of the resulting dye [1][2].

Photographic Coupler Use
Data to verify
Patented precursor role
Supports industrial synthesis selection context
Qualitative differentiation; spectral property review needed
Photographic couplers Pyrazolone synthesis Magenta dye Industrial intermediate

Application Scenarios


Antiglycation & Antioxidant Lead Discovery

Utilize (2,4,6-trichlorophenyl)hydrazine monohydrochloride as a core synthon for generating hydrazone and Schiff base libraries. Evidence demonstrates that derivatives of this scaffold exhibit IC50 values significantly lower than standard comparators (e.g., 27.2 µM vs. 70 µM for rutin in antiglycation assays; 4.05 µM vs. 30.12 µM for n-propylgallate in DPPH assays) [1][2]. This makes it a strategic choice for hit discovery programs targeting diabetes complications or oxidative stress-related disorders.

GC-ECD Derivatization for Malonaldehyde

Employ this compound for the derivatization of malonaldehyde in biological samples prior to GC-ECD analysis. Unlike alternative reagents like PFBHA, which yield multiple isomeric products, TCPH reacts with a clean 1:1 stoichiometry to form a single N-arylpyrazole derivative [3]. This simplifies chromatographic method development and quantification, making it a preferred reagent for oxidative stress biomarker analysis in plasma or tissue homogenates.

Pyrazolone Photographic Coupler Synthesis

Use as a critical intermediate in the synthesis of 1-(2,4,6-trichlorophenyl)-3-amino-5-pyrazolone, a key component in magenta dye-forming photographic couplers [4][5]. The specific trichloro substitution pattern is essential for achieving the desired spectral characteristics and stability of the final coupler, making this compound a required starting material in established industrial processes.

Herbicidal Hydrazone Intermediate

Apply as a building block for the synthesis of herbicidal propionyl chloride (2,4,6-trichlorophenyl)hydrazone and related agrochemical candidates [4]. The compound's established role as an intermediate for herbicide development, as cited in patent literature, provides a validated entry point for research programs in crop protection chemistry.

Application
Selection Property
Validation Focus
Antiglycation & Antioxidant Screening
Hydrazone/Schiff base library synthon
Protein glycation and radical scavenging endpoint review
GC-ECD Bioanalysis
Single-product derivatization pathway
Method simplification and peak integration accuracy
Photographic Coupler Synthesis
2,4,6-Trichloro substitution pattern
Spectral characteristic and stability verification
Agrochemical Intermediate Research
Herbicidal hydrazone building block
Crop protection candidate synthesis review

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